2,3-dichloro-N-(4-fluoro-3-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dichloro-N-(4-fluoro-3-nitrophenyl)benzamide is an aromatic compound that features both chloro and fluoro substituents on its benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-(4-fluoro-3-nitrophenyl)benzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with 4-fluoro-3-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired benzamide compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-N-(4-fluoro-3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro groups can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized under strong oxidative conditions, although specific products depend on the reagents used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic substitution: Substituted benzamides with different functional groups replacing the chloro groups.
Reduction: 2,3-dichloro-N-(4-fluoro-3-aminophenyl)benzamide.
Oxidation: Various oxidized products depending on the conditions.
Scientific Research Applications
2,3-dichloro-N-(4-fluoro-3-nitrophenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices.
Biological Studies: It is used in research to understand the effects of halogenated aromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-(4-fluoro-3-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance binding affinity and specificity. The nitro group may also play a role in redox reactions within biological systems, potentially leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2,3-dichloro-N-(4-fluoro-3-aminophenyl)benzamide: Similar structure but with an amine group instead of a nitro group.
2,3-dichloro-N-(4-chloro-3-nitrophenyl)benzamide: Similar structure but with a chloro group instead of a fluoro group.
Uniqueness
2,3-dichloro-N-(4-fluoro-3-nitrophenyl)benzamide is unique due to the combination of chloro, fluoro, and nitro substituents, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,3-dichloro-N-(4-fluoro-3-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FN2O3/c14-9-3-1-2-8(12(9)15)13(19)17-7-4-5-10(16)11(6-7)18(20)21/h1-6H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZJAVCUQXABNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.